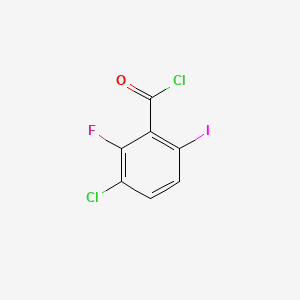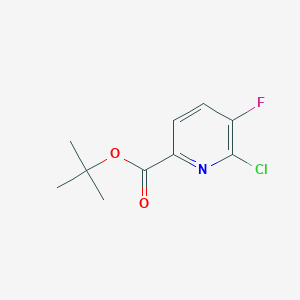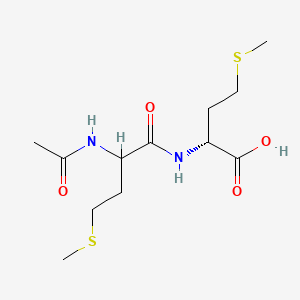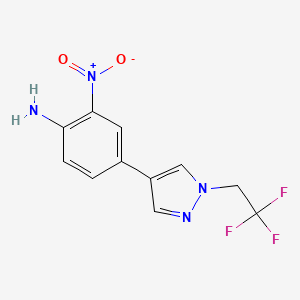
2-Nitro-4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Nitro-4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)aniline is a compound that features a nitro group, a trifluoroethyl group, and a pyrazolyl group attached to an aniline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)aniline typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the nitration of aniline derivatives followed by the introduction of the trifluoroethyl group and the pyrazolyl group through various coupling reactions. The reaction conditions often require the use of strong acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and coupling reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Nitro-4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield 2-amino-4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)aniline.
科学的研究の応用
2-Nitro-4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug discovery.
Industry: The compound can be used in the development of advanced materials with specific properties, such as increased stability and reactivity.
作用機序
The mechanism of action of 2-Nitro-4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)aniline involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoroethyl and pyrazolyl groups can enhance the compound’s binding affinity and specificity for certain molecular targets, such as enzymes and receptors.
類似化合物との比較
Similar Compounds
- 2-Methyl-1-nitro-4-(2,2,2-trifluoroethyl)benzene
- 1-Methyl-2-nitro-3-(trifluoromethyl)benzene
- 2-Fluoro-4-nitro-1-(2,2,2-trifluoroethyl)benzene
Uniqueness
Compared to similar compounds, 2-Nitro-4-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl)aniline is unique due to the presence of both the trifluoroethyl and pyrazolyl groups, which confer distinct chemical and biological properties. These groups can enhance the compound’s stability, reactivity, and specificity for certain molecular targets, making it a valuable compound for various applications.
特性
分子式 |
C11H9F3N4O2 |
|---|---|
分子量 |
286.21 g/mol |
IUPAC名 |
2-nitro-4-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]aniline |
InChI |
InChI=1S/C11H9F3N4O2/c12-11(13,14)6-17-5-8(4-16-17)7-1-2-9(15)10(3-7)18(19)20/h1-5H,6,15H2 |
InChIキー |
IQTPNGCILMZDKG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C2=CN(N=C2)CC(F)(F)F)[N+](=O)[O-])N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5'-Bromo-2'-fluoro-3'-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14764595.png)
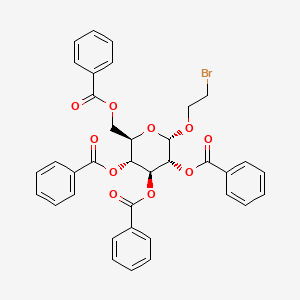
![6-[2-[4-[[2-(2-Amino-1,3-thiazol-4-yl)acetyl]amino]phenyl]ethyl-phenacylcarbamoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14764601.png)
![[S(R)]-N-[(S)-(2-Methylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14764612.png)
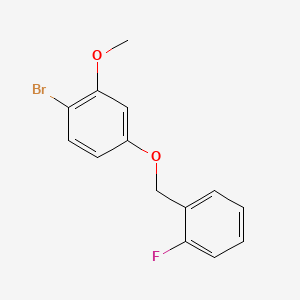

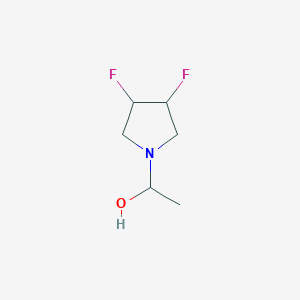
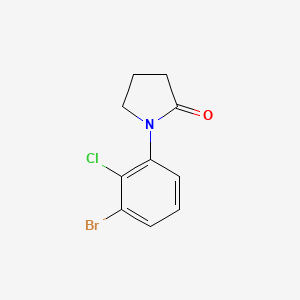
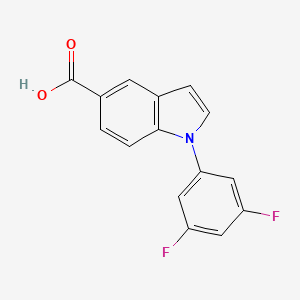
![(2S)-2-[[2-[3-[[4-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]phenyl]methyl]-2,5-dioxoimidazolidin-1-yl]acetyl]amino]-N-(4-chloro-3-nitrophenyl)sulfonyl-3-[4-[(4-chlorophenyl)methoxy]phenyl]propanamide](/img/structure/B14764640.png)
